molecular formula C10H21ClO B13638053 1-Butoxy-3-(chloromethyl)pentane

1-Butoxy-3-(chloromethyl)pentane

Cat. No.: B13638053
M. Wt: 192.72 g/mol
InChI Key: NOBNRUIZJQBCCZ-UHFFFAOYSA-N
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Description

1-Butoxy-3-(chloromethyl)pentane is an organic compound with the molecular formula C10H21ClO It is a chlorinated derivative of pentane, featuring a butoxy group and a chloromethyl group attached to the pentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butoxy-3-(chloromethyl)pentane can be synthesized through several methods. One common approach involves the reaction of 1-butoxy-3-pentanol with thionyl chloride (SOCl2) to introduce the chloromethyl group. The reaction typically occurs under reflux conditions, and the product is purified through distillation .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The starting materials are fed into the reactor, and the reaction is carried out under controlled temperature and pressure conditions to ensure consistent product quality .

Mechanism of Action

Biological Activity

1-Butoxy-3-(chloromethyl)pentane is an organic compound that has garnered attention due to its potential biological activities. Understanding its mechanisms, effects, and applications in various fields, particularly in pharmacology and toxicology, is crucial for harnessing its benefits while mitigating risks.

  • Chemical Formula : C8_{8}H17_{17}ClO
  • Molecular Weight : 166.68 g/mol
  • Structure : The compound features a butoxy group attached to a chloromethyl group at the third carbon of a pentane chain, which influences its reactivity and interactions with biological systems.

Biological Activity Overview

The biological activity of this compound can be summarized through various studies focusing on its antimicrobial properties, potential cytotoxicity, and interactions with biological receptors.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies using disk diffusion assays have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing antibacterial agents .

Cytotoxicity

Cytotoxic effects have been investigated in several studies. The compound's ability to inhibit cell growth in cultured human cell lines has been noted, raising concerns about its safety profile. For example, certain derivatives have shown to induce apoptosis in cancer cells, indicating a dual role as both a therapeutic agent and a potential toxin .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Receptor Interactions : The chloromethyl group may facilitate binding to specific receptors or enzymes, altering their activity.
  • Cell Membrane Disruption : The butoxy chain could interact with lipid membranes, leading to increased permeability and cell lysis.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed varying degrees of inhibition against Candida albicans and Aspergillus niger, indicating potential applications in antifungal treatments .
  • Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects on SH-SY5Y neuroblastoma cells, revealing that certain concentrations induced significant cell death, which could be leveraged for targeted cancer therapies .

Data Tables

Compound NameChemical FormulaMolecular Weight (g/mol)Biological Activity
This compoundC8_{8}H17_{17}ClO166.68Antimicrobial, Cytotoxic
2,4-Di-tert-butylphenolC14_{14}H22_{22}O206.32Antimicrobial
4-Amino-7-diethylamino-chromen-2-oneC13_{13}H16_{16}N2_2O2_2232.28Antimicrobial

Properties

Molecular Formula

C10H21ClO

Molecular Weight

192.72 g/mol

IUPAC Name

1-butoxy-3-(chloromethyl)pentane

InChI

InChI=1S/C10H21ClO/c1-3-5-7-12-8-6-10(4-2)9-11/h10H,3-9H2,1-2H3

InChI Key

NOBNRUIZJQBCCZ-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCC(CC)CCl

Origin of Product

United States

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